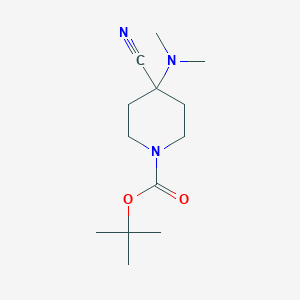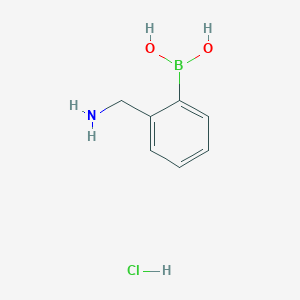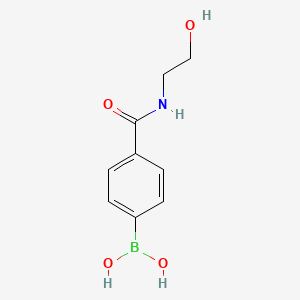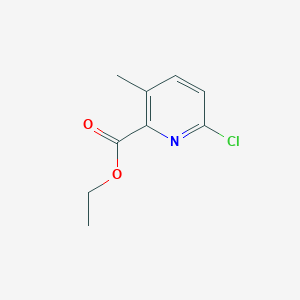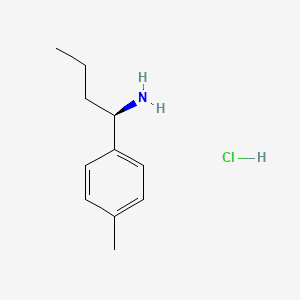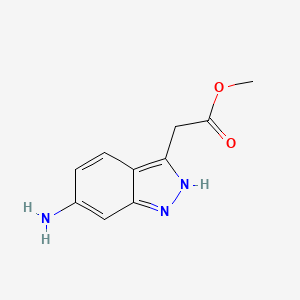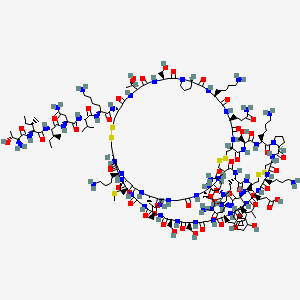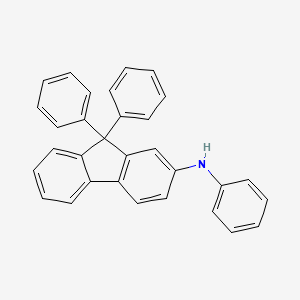
N-phenyl-9,9-diphenylfluorene-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-phenyl-9,9-diphenylfluorene-2-amine derivatives and related compounds has been explored in several studies. For instance, the synthesis of a bis(ether-carboxylic acid) derivative was achieved through nucleophilic fluorodisplacement and subsequent alkaline hydrolysis . Another study reported the synthesis of an ether-containing bis(o-aminophenol) monomer by reacting 9,9-bis(4-hydroxyphenyl)fluorene with a fluoronitrobenzene compound followed by catalytic reduction . Additionally, the introduction of the 9-phenyl-9-fluorenyl protecting group into various functional groups was demonstrated to be rapid and efficient using a chloro derivative and silver nitrate .
Molecular Structure Analysis
The molecular structure of N-phenyl-9,9-diphenylfluorene-2-amine and its derivatives is characterized by the presence of bulky fluorenylidene groups, which influence the physical properties and reactivity of these compounds. For example, the twisted and folded conformations of (N-Phenylfluorenylidene)acridane derivatives were crystallographically characterized, providing insights into the charge transfer between different moieties . The planarity of the ground-state geometry around the nitrogen atom in N-phenyl substituted stilbenes was found to be increased, leading to a larger charge-transfer character in the fluorescent excited state .
Chemical Reactions Analysis
The chemical reactivity of N-phenyl-9,9-diphenylfluorene-2-amine derivatives includes various reactions such as photodecarbonylation, photochemical ring-opening, and isomerization processes . The introduction of N-phenyl substituents was shown to significantly affect the photochemical behavior, leading to low photoisomerization quantum yields and high fluorescence quantum yields . Protonation and chemical oxidation of (N-Phenylfluorenylidene)acridane derivatives yielded stable acridinium compounds, indicating potential applications in functional dyes and organic semiconductors .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-phenyl-9,9-diphenylfluorene-2-amine derivatives are influenced by their bulky and rigid molecular structures. Aromatic polyamides containing ether and fluorenylidene groups exhibited high thermal stability, good solubility in organic solvents, and the ability to form transparent, flexible films . Similarly, aromatic poly(ether benzoxazole)s derived from these compounds showed high glass transition temperatures and thermal stability . The presence of primary amine groups on the side chains of a polyfluorene derivative led to unique self-assembly behaviors and surface morphologies due to hydrogen bonding and π-π stacking interactions .
Wissenschaftliche Forschungsanwendungen
Applications in Polymer Degradation and Stability
N-phenyl-9,9-diphenylfluorene-2-amine and related compounds like N,N′-diphenyl-1,4-phenylenediamine (DPPD) have been extensively studied for their roles as antioxidants in the rubber industry. These aromatic secondary amines undergo oxidation, displaying reversible redox couples, and are involved in the formation of various oxidation products. Their study provides insights into the stabilization mechanisms of polymers and the development of new antioxidant systems for industrial applications (Rapta et al., 2009).
Role in Organometallic Chemistry
In the realm of organometallic chemistry, compounds with N-phenyl-9,9-diphenylfluorene-2-amine structures have been synthesized to explore intramolecular boron-amine complexes. These studies offer a deeper understanding of the molecular structures and the dissociation behaviors of N–B bonds, contributing to the design of new materials with potential applications in catalysis and material science (Toyota & Ōki, 1992).
Development of Protecting Groups in Organic Synthesis
The 9-phenyl-9-fluorenyl (PhF) group, closely related to N-phenyl-9,9-diphenylfluorene-2-amine, has been employed as a protecting group in the synthesis of amino acids and their derivatives. Innovations in introducing the PhF group have led to more efficient syntheses, showcasing the importance of these compounds in improving the methodologies of organic synthesis and peptide chemistry (Soley & Taylor, 2019).
Advancements in Material Sciences
Research into fluorinated polyimides based on structures related to N-phenyl-9,9-diphenylfluorene-2-amine has resulted in the development of materials with low dielectric constants, high optical transparency, and excellent thermal stability. These materials are of significant interest for applications in electronics, aerospace, and other high-performance material sectors (Sheng et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
N,9,9-triphenylfluoren-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H23N/c1-4-12-23(13-5-1)31(24-14-6-2-7-15-24)29-19-11-10-18-27(29)28-21-20-26(22-30(28)31)32-25-16-8-3-9-17-25/h1-22,32H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTJIFMXLBCLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)NC5=CC=CC=C5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H23N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-9,9-diphenylfluorene-2-amine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3R)-5,7-dihydroxy-3-[(4-hydroxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B3029976.png)

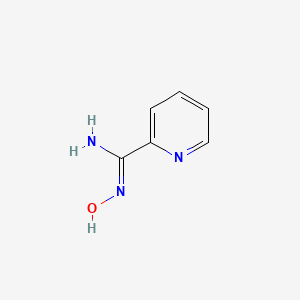
![2-(((9H-Fluoren-9-yl)methoxy)carbonyl)-8-(tert-butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3029980.png)
